molecular formula C23H24FN5O B607211 Taletrectinib CAS No. 1505515-69-4

Taletrectinib

Cat. No.: B607211
CAS No.: 1505515-69-4
M. Wt: 405.5 g/mol
InChI Key: HEVHTYMYEMEBPX-HZPDHXFCSA-N
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Description

Taletrectinib (AB-106/DS-6051b) is a next-generation, oral, highly selective ROS1/NTRK tyrosine kinase inhibitor (TKI) designed to target ROS1 fusion-positive non-small cell lung cancer (NSCLC) and other solid tumors. Preclinically, it demonstrates potent activity against ROS1 resistance mutations, notably the G2032R solvent-front mutation, which confers resistance to first-generation TKIs like crizotinib . In clinical trials, this compound has shown robust systemic and intracranial efficacy, prolonged progression-free survival (PFS), and a favorable safety profile with minimal central nervous system (CNS)-related adverse events (AEs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic preparation of AB-106 involves specific chemical reactions. While the exact details are proprietary, researchers have developed efficient routes to synthesize this compound. These methods typically include coupling reactions, cyclizations, and functional group transformations.

Industrial Production Methods: AB-106’s industrial production involves scaling up the synthetic process to meet commercial demand. Pharmaceutical companies optimize reaction conditions, purification steps, and safety protocols. specific industrial methods remain confidential.

Chemical Reactions Analysis

Types of Reactions: AB-106 undergoes various chemical transformations:

    Oxidation: Oxidative processes modify functional groups.

    Reduction: Reduction reactions reduce specific moieties.

    Substitution: Substitution reactions replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: AB-106 may react with oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas can reduce AB-106.

    Substitution: AB-106 can undergo nucleophilic substitution using reagents like sodium azide or alkyl halides.

Major Products: The major products formed during these reactions depend on the specific starting materials and reaction conditions. Detailed studies are necessary to elucidate these products fully.

Scientific Research Applications

AB-106’s versatility extends across scientific disciplines:

    Chemistry: Researchers explore its reactivity, stability, and potential derivatives.

    Biology: AB-106’s impact on cell signaling pathways and cellular processes.

    Medicine: Clinical trials evaluate its efficacy against ROS1-driven cancers.

    Industry: Companies investigate its use in drug development.

Mechanism of Action

AB-106’s mechanism involves inhibiting ROS1 and NTRK kinases. By binding to their active sites, it disrupts downstream signaling pathways, arresting tumor growth. Further studies are ongoing to uncover additional molecular targets and pathways.

Comparison with Similar Compounds

Key Clinical Findings :

  • Crizotinib-Pretreated Patients : ORR of 51.5%, including 66.7% in G2032R-mutated tumors .
  • Intracranial Activity : Intracranial ORR of 88% in TKI-naïve patients with baseline brain metastases .

Comparative Analysis with Other ROS1/NTRK Inhibitors

Efficacy Against ROS1+ NSCLC

Compound TKI Status ORR (%) mPFS (Months) Activity Against G2032R Key Trials/Evidence
This compound TKI-naïve 90–91 NR (29.1*) Yes TRUST-I, TRUST-II
Crizotinib-pretreated 51.5 14.2 Yes (ORR: 66.7%) TRUST-I
Crizotinib TKI-naïve 72 19.3 No PROFILE 1001
Entrectinib TKI-naïve 77 19.0 No ALKA, STARTRK
Repotrectinib TKI-naïve 79 NR Yes TRIDENT-1
TKI-pretreated 38 NR Yes TRIDENT-1
Lorlatinib TKI-naïve 62 21.0 Yes NCT01970865

*NR: Not reached; *29.1 months from pooled U.S./Japanese Phase I data .

Key Observations :

  • Superior ORR and PFS : this compound outperforms crizotinib and entrectinib in TKI-naïve patients, with higher ORR (91% vs. 72–77%) and numerically longer mPFS (29.1 months vs. 19.0–19.3 months) .
  • G2032R Resistance : this compound is uniquely effective against G2032R mutations, whereas entrectinib and crizotinib fail in this setting . Repotrectinib and lorlatinib also target G2032R but have lower ORR in pretreated patients .
  • Intracranial Efficacy : this compound’s intracranial ORR (88%) surpasses historical data for crizotinib (25–40%) and aligns with repotrectinib (≥75%) .

Key Observations :

  • Entrectinib and repotrectinib are associated with unique neurological AEs (dizziness, neuropathy), which are absent with this compound .

Resistance Mechanisms and Sequential Therapy

  • Crizotinib Resistance : G2032R mutations occur in 40–50% of crizotinib-resistant cases. This compound overcomes this mutation, achieving ORR of 66.7% in TRUST-I .
  • Entrectinib/Repotrectinib Resistance : Early TRUST-II data show this compound induces responses in 4/4 entrectinib-pretreated patients, including one complete response .
  • ROS1 L2086F Mutation : Emerging resistance to this compound has been observed in one case, suggesting ROS1-dependent mechanisms .

Biological Activity

Taletrectinib is a next-generation tyrosine kinase inhibitor (TKI) specifically targeting ROS1 fusions, which are implicated in certain types of non-small cell lung cancer (NSCLC). This compound has gained attention for its potent efficacy, particularly in patients who are either treatment-naïve or have previously been treated with other TKIs, including crizotinib. The drug's ability to penetrate the blood-brain barrier makes it particularly valuable for treating CNS metastases associated with ROS1-positive NSCLC.

This compound selectively inhibits ROS1 and exhibits low nanomolar potency against various ROS1 fusion proteins, including resistant mutations such as G2032R. This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy.

Pharmacokinetics and Pharmacodynamics

This compound demonstrates favorable pharmacokinetics, characterized by:

  • Rapid absorption : Peak plasma concentrations are achieved shortly after administration.
  • Blood-brain barrier penetration : This property enables effective treatment of CNS lesions.
  • Dose-proportional exposure : Increasing doses correlate with higher plasma concentrations, supporting its use in dose-escalation studies.

Phase II Studies

  • TRUST-I Study :
    • Population : 173 patients with ROS1-positive NSCLC (106 TKI-naïve, 67 crizotinib-pretreated).
    • Results :
      • Confirmed overall response rate (cORR) in TKI-naïve patients: 91%
      • Intracranial cORR in TKI-naïve patients: 88%
      • Median progression-free survival (PFS) not reached for TKI-naïve patients; median PFS for crizotinib-pretreated patients: 7.6 months .
      • Adverse events primarily grade 1-2, with low incidences of neurologic events.
  • TRUST-II Study :
    • A global phase II study confirming the efficacy and safety profile observed in TRUST-I, emphasizing consistent response rates across diverse populations.

Summary of Efficacy Data

StudyPopulation TypecORR (%)Intracranial cORR (%)Median PFS (months)
TRUST-ITKI-naïve9188NR
TRUST-ICrizotinib-pretreated52737.6
TRUST-IIAdvanced/metastaticHighConsistentNot specified

Safety Profile

The safety profile of this compound is characterized by a low incidence of severe adverse effects:

  • Common treatment-emergent adverse events (TEAEs) include:
    • Increased AST: 76%
    • Diarrhea: 70%
    • Increased ALT: 68%
  • Neurologic TEAEs were minimal, with dizziness occurring in 23% of patients.
  • Overall discontinuation due to TEAEs was low at 5% , indicating a manageable safety profile.

Case Studies and Real-World Evidence

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • A case involving a patient with advanced ROS1-positive NSCLC who had previously undergone multiple lines of therapy showed a rapid and sustained response to this compound, supporting its use as a viable option for heavily pre-treated populations.
  • Another case demonstrated significant intracranial response in a patient with CNS metastases, underscoring the drug's capability to address challenging presentations of ROS1-positive tumors.

Q & A

Basic Research Questions

Q. What preclinical models and methodologies are used to validate taletrectinib's selectivity for ROS1 fusion-positive NSCLC?

this compound’s selectivity is validated through in vitro kinase inhibition assays and in vivo xenograft models using ROS1 fusion-positive cell lines (e.g., HCC78). Pharmacodynamic studies measure tumor regression and intracranial penetration in animal models, while RNA sequencing confirms ROS1 dependency in responsive tumors. For example, population pharmacokinetic (PK) analyses in Phase I studies identified a steady-state half-life of ~37.5 hours, supporting CNS activity .

Q. How are clinical trial cohorts designed to assess this compound’s efficacy in TKI-naive vs. TKI-pretreated NSCLC patients?

Trials like TRUST-I and TRUST-II stratify patients into cohorts based on prior TKI exposure (e.g., Cohort A: TKI-naive; Cohort B: crizotinib-pretreated). Key endpoints include confirmed objective response rate (cORR), median progression-free survival (mPFS), and intracranial response (IC-ORR). For instance, TRUST-II reported a cORR of 85.2% in TKI-naive patients (n=54) vs. 57.1% in TKI-pretreated patients (n=21) .

Q. What statistical methods are employed to analyze survival outcomes (e.g., PFS, DOR) in this compound studies?

Kaplan-Meier curves estimate median PFS and duration of response (DOR), with Cox proportional hazards models adjusting for covariates like baseline brain metastases. In TRUST-I, median PFS was 7.6 months overall, with subgroup analyses stratified by resistance mutations (e.g., G2032R) .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in ORR between this compound and other ROS1 inhibitors (e.g., repotrectinib) across studies?

Cross-trial comparisons are limited by differences in study design (e.g., patient eligibility, mutation profiles). For example, this compound’s ORR of 52% in TKI-pretreated patients (n=662) vs. repotrectinib’s 38% (n=56) may reflect variations in G2032R mutation prevalence (67% vs. 59%) and prior therapy lines. Head-to-head trials are needed for direct comparisons .

Q. What methodologies are used to investigate this compound’s resistance mechanisms in ROS1+ NSCLC?

Post-progression biopsies are analyzed via next-generation sequencing (NGS) to identify acquired mutations (e.g., ROS1 L2086F). Preclinical models (e.g., Ba/F3 cells expressing mutant ROS1) validate resistance mechanisms. For example, a patient progressing on this compound responded to cabozantinib, suggesting ROS1-dependent resistance .

Q. How are intracranial efficacy endpoints (e.g., IC-ORR) quantified in patients with brain metastases?

Brain MRI assessments follow RECIST 1.1 criteria, with centralized imaging review to minimize bias. In TRUST-II, this compound achieved an IC-ORR of 73% (n=15) in TKI-pretreated patients with measurable CNS lesions, demonstrating CNS penetration .

Q. What strategies optimize dose escalation in Phase I trials while minimizing neurotoxicity?

Phase I studies use a 3+3 design with dose-limiting toxicity (DLT) monitoring. This compound’s recommended Phase II dose (600 mg QD) was determined by balancing efficacy (ORR) and safety (e.g., low-grade dizziness in 28% of patients). Pharmacokinetic/pharmacodynamic (PK/PD) modeling ensures CNS exposure without exceeding toxicity thresholds .

Q. Methodological Guidance

Q. How should researchers design translational studies to identify predictive biomarkers for this compound response?

Pre-treatment tumor samples are analyzed for ROS1 fusion variants (e.g., CD74-ROS1) and co-occurring mutations (e.g., TP53). Plasma ctDNA sequencing monitors dynamic changes during treatment. In TRUST-I, G2032R mutations were associated with higher IC-ORR (67%), supporting their role as a predictive biomarker .

Q. What ethical considerations are critical when designing global trials (e.g., TRUST-II) with diverse patient populations?

Protocols must align with regional regulatory standards (e.g., FDA, NMPA) and address informed consent barriers (e.g., language, cultural differences). Data sharing agreements ensure consistency in safety reporting and endpoint adjudication across sites .

Q. How can preclinical models improve the clinical translatability of this compound’s combination therapies?

Patient-derived xenografts (PDXs) and organoids are used to test this compound with chemotherapy or immunotherapy. Synergy is quantified via Bliss independence scores. For example, combining this compound with pemetrexed showed additive effects in ROS1+ PDX models, informing future clinical trials .

Properties

IUPAC Name

3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18/h3-13,15-16H,14,25H2,1-2H3,(H,27,28)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVHTYMYEMEBPX-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505514-27-1
Record name Taletrectinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1505514271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TALETRECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4141180YD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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